molecular formula C16H17F3IN3O B4330882 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B4330882
M. Wt: 451.22 g/mol
InChI Key: KXWMJSGZCGGPRK-UHFFFAOYSA-N
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Description

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound characterized by its unique structure, which includes an iodinated pyrazole ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. One common approach starts with the iodination of 3,5-dimethyl-1H-pyrazole to form 4-iodo-3,5-dimethyl-1H-pyrazole. This intermediate is then reacted with a butanoyl chloride derivative in the presence of a base to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the iodine atom with the nucleophile used .

Scientific Research Applications

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is employed in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism by which 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to the presence of both an iodinated pyrazole ring and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3IN3O/c1-10-15(20)11(2)23(22-10)8-4-7-14(24)21-13-6-3-5-12(9-13)16(17,18)19/h3,5-6,9H,4,7-8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWMJSGZCGGPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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